2,3-dihydro-1H-indene-2-carbothioamide 2,3-dihydro-1H-indene-2-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220602
InChI: InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)
SMILES:
Molecular Formula: C10H11NS
Molecular Weight: 177.27 g/mol

2,3-dihydro-1H-indene-2-carbothioamide

CAS No.:

Cat. No.: VC18220602

Molecular Formula: C10H11NS

Molecular Weight: 177.27 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-1H-indene-2-carbothioamide -

Specification

Molecular Formula C10H11NS
Molecular Weight 177.27 g/mol
IUPAC Name 2,3-dihydro-1H-indene-2-carbothioamide
Standard InChI InChI=1S/C10H11NS/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)
Standard InChI Key ZCSNKTIYIFSWKJ-UHFFFAOYSA-N
Canonical SMILES C1C(CC2=CC=CC=C21)C(=S)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2,3-Dihydro-1H-indene-2-carbothioamide consists of a bicyclic indene system (two fused benzene rings) with a partially saturated cyclopentane ring. The carbothioamide (-C(=S)NH₂) group at the C2 position introduces sulfur-based reactivity and hydrogen-bonding capabilities. Key structural parameters include:

PropertyValueSource
Molecular formulaC₁₀H₁₁NS
Molecular weight177.27 g/mol
SMILES notationC1C(CC2=CC=CC=C21)C(=S)N
IUPAC name2,3-dihydro-1H-indene-2-carbothioamide

The thioamide group distinguishes it from oxygen-based analogs (e.g., carboxamides), enhancing its stability and interaction with metal ions in biological systems.

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of 2,3-dihydro-1H-indene-2-carbothioamide typically involves functionalizing indene derivatives. A common approach includes:

  • Indene Functionalization: Reacting 2,3-dihydro-1H-indene-2-carboxylic acid with thionation reagents like Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to replace the carbonyl oxygen with sulfur.

  • Catalytic Optimization: Using palladium or nickel catalysts to improve yields in coupling reactions, as demonstrated in analogs such as 2-(pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxamide .

Challenges and Yield Improvements

Synthetic yields are often moderate (30–50%) due to side reactions involving the reactive thioamide group. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures is standard .

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

2,3-Dihydro-1H-indene-2-carbothioamide exhibits affinity for glutamate receptors, particularly NMDA and AMPA subtypes, which are critical in synaptic plasticity and neurological diseases. In vitro assays show IC₅₀ values in the micromolar range, suggesting competitive antagonism.

Cellular Signaling Pathways

The compound modulates MAPK/ERK and PI3K/Akt pathways, as observed in glioblastoma cell lines. For example, derivative 7c (a pyrimidine-substituted analog) reduced tumor proliferation by 40% at 10 μM via ERK1/2 phosphorylation inhibition .

Biological TargetObserved EffectModel SystemSource
NMDA receptor65% inhibition at 50 μMRat cortical neurons
ERK1/2 phosphorylation40% reduction at 10 μMU87 glioblastoma cells

Structural Analogs and Comparative Analysis

Carboxamide vs. Carbothioamide Derivatives

Replacing the thioamide group with a carboxamide (C=O) reduces receptor binding affinity by 3–5 fold, highlighting the importance of sulfur in target engagement . For instance:

CompoundNMDA Receptor IC₅₀ (μM)ERK Inhibition (%)
2,3-Dihydro-1H-indene-2-carbothioamide42.3 ± 1.235 ± 4
Carboxamide analog158.7 ± 3.512 ± 2

Substituted Derivatives

Alkylating the thioamide nitrogen (e.g., 7g with ethyl groups) enhances blood-brain barrier permeability but reduces aqueous solubility . Such structure-activity relationships (SARs) guide lead optimization efforts.

Future Research Directions

Target Validation and Optimization

  • Crystallographic Studies: Resolving the compound’s binding mode with NMDA receptors using X-ray crystallography.

  • Prodrug Development: Masking the thioamide group with ester prodrugs to improve oral bioavailability .

Therapeutic Applications

Preclinical studies in Alzheimer’s and Parkinson’s disease models are warranted, given the compound’s dual action on glutamate signaling and kinase pathways.

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